1-[1-(Furan-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine is a chemical compound classified under the category of benzodiazole derivatives. This compound features a furan ring and is characterized by its unique structural properties, which contribute to its potential biological activities. The compound has been the subject of research due to its promising applications in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving furan and benzodiazole derivatives. Its unique structure allows it to exhibit various biological activities, making it a candidate for further pharmacological studies. The synthesis and characterization of this compound have been documented in several scientific papers and patents, indicating its relevance in contemporary chemical research .
1-[1-(Furan-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine belongs to the class of heterocyclic compounds, specifically benzodiazoles. Benzodiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This compound's classification is significant as it suggests potential therapeutic applications .
The synthesis of 1-[1-(Furan-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine can be achieved through several synthetic routes. One common method involves the reaction of furan derivatives with appropriate amines or imines under controlled conditions.
Technical Details:
The molecular formula for this compound is , with a molecular weight of approximately 200.24 g/mol. The compound's structure contributes to its chemical properties and potential interactions with biological targets .
The compound can undergo various chemical reactions typical for imines and heterocycles. These may include hydrolysis, reduction, and substitution reactions.
Technical Details:
The mechanism of action for 1-[1-(Furan-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine involves its interaction with specific biological targets within cells. Preliminary studies suggest that this compound may modulate protein function or enzyme activity due to its structural similarities with known bioactive molecules.
Research indicates that compounds in the benzodiazole class often interact with GABA receptors and other neurotransmitter systems, potentially leading to anxiolytic or sedative effects . Further studies are required to elucidate the precise mechanisms involved.
The physical properties of 1-[1-(Furan-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine include:
The chemical properties include:
The primary applications of 1-[1-(Furan-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine lie within medicinal chemistry. Potential uses include:
Research continues to explore its full therapeutic potential and mechanisms of action in various biological systems .
Heterocyclic compounds constitute the structural foundation of approximately 80% of pharmaceutical agents, serving as indispensable cores in drug discovery and development [1]. Their dominance stems from exceptional structural versatility, tunable electronic properties, and capacity for diverse molecular interactions with biological targets. Among these, fused bicyclic systems—particularly benzimidazole derivatives and five-membered oxygen/sulfur heterocycles—demonstrate remarkable pharmacological potential. The compound 1-[1-(Furan-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine exemplifies this strategic integration, merging a benzodiazol-imine core with a furan-containing substituent. This molecular architecture leverages the complementary bioactivity profiles of both heterocyclic systems, positioning it as a promising scaffold for targeted therapeutic development.
Benzodiazol-imine derivatives, structurally characterized by a fused benzene-imidazole ring with an imino (=NH) group at the 2-position, represent a pharmaceutically privileged subclass of benzimidazole-based compounds. These derivatives exhibit enhanced bioavailability and metabolic stability compared to simpler heterocycles, facilitating their optimization as drug candidates [1] [6]. The imino group introduces additional hydrogen-bonding capability and modulates electron distribution across the fused ring system, significantly influencing binding affinity toward biological targets.
Table 1: Selected Bioactive Benzimidazole-Derived Drugs and Their Therapeutic Applications
Compound Name | Therapeutic Category | Primary Biological Target |
---|---|---|
Albendazole | Anthelmintic/Antiparasitic | Tubulin Polymerization Inhibitor |
Omeprazole | Antiulcer/Proton Pump Inhibitor | H⁺/K⁺-ATPase |
Maribavir (Antiviral) | Antiviral | UL97 Kinase Inhibitor (CMV) |
Veliparib (PARP inhibitor) | Anticancer | Poly(ADP-ribose) Polymerase (PARP) |
Mechanistically, benzodiazol-imine derivatives interfere with critical cellular processes:
Recent synthetic advances have enabled eco-friendly routes to benzodiazol-imines using nanocatalysts and biocatalysts, improving yield and purity while minimizing hazardous waste [1]. These methodologies are critical for scalable production of lead compounds like 1-[1-(Furan-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine, where the imino functionality enhances resonance stabilization and dipole moment.
Furan rings—five-membered heterocycles containing oxygen—confer distinct electronic and steric properties that enhance drug-receptor interactions. Their resonance energy, moderate aromaticity, and ability to form hydrogen bonds via the oxygen atom make them versatile bioisosteres for phenyl, thiophene, or pyrrole rings [3] [6] [7]. Approximately 7% of FDA-approved small-molecule drugs contain furan or tetrahydrofuran moieties, underscoring their therapeutic relevance.
Table 2: Biologically Active Furan-Containing Compounds and Their Activities
Compound Class/Example | Reported Biological Activity | Potential Mechanism |
---|---|---|
Nitrofurantoin | Antibacterial (Urinary Tract Infections) | Nitroreduction → Reactive Intermediates |
5-{[1-(Furan-2-yl)ethyl]amino}-1,3-benzodiazole | Antiprotozoal (Giardia intestinalis) | Tubulin Binding / Energy Metabolism |
Furan-2-yl substituted Chalcones | Anticancer (Breast Cancer Cell Lines) | ROS Induction / Apoptosis |
Furan-based Benzimidazole Hybrids | Antiviral (HCV Replication Inhibition) | NS5A Polymerase Inhibition |
Key pharmacological attributes of furan derivatives include:
Structure-Activity Relationship (SAR) studies indicate that alkylation at the furan C2 position (e.g., –CH(CH₃)– linkage) enhances lipophilicity and bioavailability, while preserving the ring’s hydrogen-bond-accepting capacity. This aligns with the 1-(furan-2-yl)ethyl group in the target compound, which balances steric accessibility and electronic delocalization.
This hybrid compound integrates the benzodiazol-imine and furan-ethyl pharmacophores into a single entity with molecular formula C₁₃H₁₃N₃O and molecular weight 243.26 g/mol. Its structure features:
Table 3: Key Physicochemical Properties of the Target Compound
Property | Value/Description |
---|---|
Molecular Formula | C₁₃H₁₃N₃O |
Molecular Weight | 243.26 g/mol |
Hydrogen Bond Donors | 2 (Imine =NH and Benzodiazole -NH) |
Hydrogen Bond Acceptors | 3 (Imine N, Benzodiazole N, Furan O) |
Rotatable Bonds | 3 (C-N bond, CH-CH₃ bond, Furan-ethyl linkage) |
Aromatic Rings | 2 (Benzene ring in benzodiazole, Furan ring) |
Quantum mechanical calculations predict several electronic characteristics critical to bioactivity:
Compared to its thiophene analog (1-[1-(Thiophen-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine, MW=243.33 g/mol, [8]), the furan derivative exhibits:
These attributes position it as a versatile scaffold for developing antimicrobial or anticancer agents, leveraging synergistic interactions between its composite heterocycles.
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1